molecular formula C37H67NO13 · 2H2O B014731 Erythromycin dihydrate CAS No. 59319-72-1

Erythromycin dihydrate

Cat. No.: B014731
CAS No.: 59319-72-1
M. Wt: 770 g/mol
InChI Key: IWGQNYZQLVGGCS-INORWZNNSA-N
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Description

Erythromycin dihydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections. The compound is known for its broad-spectrum antimicrobial activity and is particularly effective against gram-positive bacteria .

Mechanism of Action

Target of Action

Erythromycin dihydrate is a macrolide antibiotic that primarily targets bacterial ribosomes . It specifically binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . The ribosomes are essential for protein synthesis in bacteria, and by binding to them, erythromycin interferes with this process .

Mode of Action

This compound acts by inhibiting protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, thereby preventing the translocation movements of ribosomes, which in turn interrupts protein synthesis . This interaction with its targets leads to the cessation of bacterial growth, making erythromycin a bacteriostatic antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, erythromycin prevents the proper functioning of the ribosome, which is crucial for translating mRNA into proteins . This disruption in protein synthesis affects various downstream processes in the bacteria, as proteins play a vital role in numerous cellular functions.

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is known to concentrate in the liver after administration and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hygroscopic nature can be affected by humidity levels . When erythromycin A dihydrate is stored under conditions of low relative humidity, it retains its crystallographic order, but the local chemical environment is dramatically influenced by the loss of the water molecules . This results in significant changes in its solid-state 13C NMR spectrum , potentially affecting its stability and, consequently, its efficacy.

Biochemical Analysis

Biochemical Properties

Erythromycin dihydrate interacts with various biomolecules in its role as an antibiotic. It acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This interaction disrupts the process of protein synthesis, thereby inhibiting bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is found in most body fluids and accumulates in leucocytes and inflammatory liquid . Its influence on cell function includes impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with the 23S ribosomal RNA molecule, which inhibits protein synthesis and thus bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes over time. Although erythromycin A dihydrate retains its crystallographic order at low humidity, the local chemical environment is dramatically influenced by the loss of the water molecules and results in dramatic changes in its solid-state 13C NMR spectrum .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For dogs and cats, the dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic effect, the dosage is 0.5–1 mg/kg orally every 8 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. The glycolysis/citrate cycle pathways are connected to the feeder pathway of erythromycin biosynthesis via succinyl-CoA, an important metabolite of the Krebs cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Subcellular Localization

It is known that erythromycin A dihydrate is found in most body fluids and accumulates in leucocytes and inflammatory liquid , suggesting that it may localize to these areas within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin dihydrate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of extraction and purification steps to isolate erythromycin. The isolated erythromycin is then crystallized to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors, followed by extraction using organic solvents. The crude erythromycin is purified through various chromatographic techniques and finally crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Erythromycin dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Erythromycin dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Erythromycin Dihydrate: this compound is unique due to its specific spectrum of activity, particularly against gram-positive bacteria. It also has a well-established safety profile and is widely used in both clinical and research settings. Its dihydrate form offers improved solubility and stability compared to other forms of erythromycin .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGQNYZQLVGGCS-INORWZNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016197
Record name Erythromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59319-72-1
Record name Erythromycin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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